molecular formula C15H14BrN3O3 B3912112 N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B3912112
M. Wt: 364.19 g/mol
InChI Key: FIQSMDGNMPOLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 prevents the translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. In addition, N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has been found to inhibit the replication of certain viruses, such as HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 in lab experiments is its specificity for the IKK complex. This allows researchers to specifically target the NF-κB pathway without affecting other signaling pathways. However, one limitation of using N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 is its potential toxicity. N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has been found to induce cell death in certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082. One area of interest is the development of N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 analogs with improved pharmacological properties. Another area of interest is the investigation of the anti-viral properties of N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082, particularly in the context of emerging viral diseases. Finally, there is a need for further research on the potential use of N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 in the treatment of inflammatory diseases and cancer.

Scientific Research Applications

N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 11-7082 has been found to have anti-viral properties, inhibiting the replication of certain viruses.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-10-5-6-13(11(16)8-10)21-9-14(20)22-19-15(17)12-4-2-3-7-18-12/h2-8H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSMDGNMPOLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}pyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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